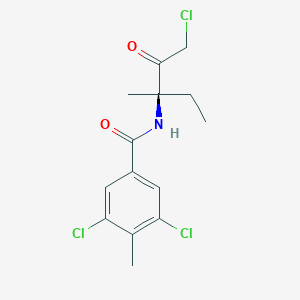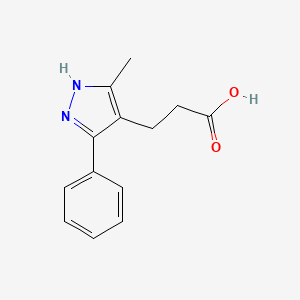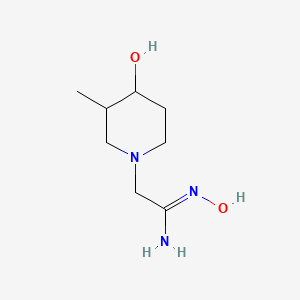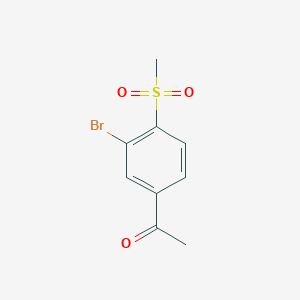
(R)-zoxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-zoxamide is a chiral fungicide belonging to the class of amide compounds. It is widely used in agriculture to control a variety of fungal diseases, particularly those caused by oomycetes. The compound is known for its high efficacy and selectivity, making it a valuable tool in crop protection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-zoxamide typically involves the following steps:
Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Chiral resolution: The racemic mixture of zoxamide is subjected to chiral resolution to isolate the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In industrial settings, the production of ®-zoxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of the racemic mixture are synthesized.
Chiral resolution: Industrial-scale chiral resolution techniques, such as simulated moving bed chromatography, are employed to isolate the ®-enantiomer efficiently.
化学反応の分析
Types of Reactions
®-zoxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert ®-zoxamide into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
®-zoxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study chiral resolution techniques and the mechanisms of amide bond formation.
Biology: Researchers use ®-zoxamide to investigate its effects on fungal cell division and growth.
Industry: In agriculture, ®-zoxamide is used to protect crops from fungal diseases, thereby improving yield and quality.
作用機序
®-zoxamide exerts its fungicidal effects by disrupting the microtubule formation in fungal cells. It binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and eventual cell death. This mechanism is highly specific to fungi, making ®-zoxamide an effective and selective fungicide.
類似化合物との比較
Similar Compounds
Fluazinam: Another fungicide that disrupts fungal cell division but through a different mechanism.
Boscalid: A fungicide that inhibits succinate dehydrogenase, affecting fungal respiration.
Cyprodinil: Inhibits methionine biosynthesis in fungi.
Uniqueness
®-zoxamide is unique in its specific mechanism of action targeting microtubule formation. This specificity not only makes it highly effective but also reduces the likelihood of cross-resistance with other fungicides that have different modes of action.
特性
分子式 |
C14H16Cl3NO2 |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
3,5-dichloro-N-[(3R)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m1/s1 |
InChIキー |
SOUGWDPPRBKJEX-CQSZACIVSA-N |
異性体SMILES |
CC[C@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
正規SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)


![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)





![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)



